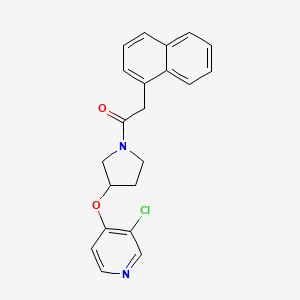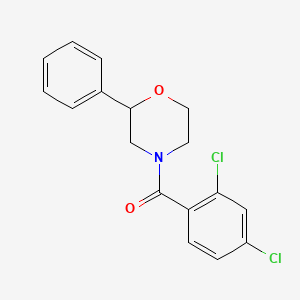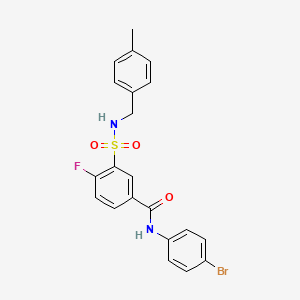![molecular formula C12H9BrN4 B2453581 3-Brom-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin CAS No. 860788-55-2](/img/structure/B2453581.png)
3-Brom-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are similar to the compound , has been reported . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular formula of “3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine” is C12H9BrN4 . The dipole moment changes (Δμ) in similar compounds were calculated to be 10.3, 12.8, and 19.0 D .Chemical Reactions Analysis
The review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical and Chemical Properties Analysis
The dipole moment changes (Δμ) in similar compounds were calculated to be 10.3, 12.8, and 19.0 D . Noteworthily, compounds with similar structures both exhibit excellent thermal stability .Wissenschaftliche Forschungsanwendungen
Krebsbehandlung: CDK2-Hemmung
Das Pyrazolo[3,4-d]pyrimidin-Gerüst hat als vielversprechendes Ziel für die Krebstherapie Aufmerksamkeit erregt. Forscher haben eine neuartige Reihe von kleinen Molekülen basierend auf diesem Gerüst entwickelt, darunter unsere Verbindung von Interesse. Diese Derivate zeigen potente zytotoxische Aktivitäten gegen verschiedene Krebszelllinien, insbesondere MCF-7 (Brustkrebs) und HCT-116 (Dickdarmkrebs). Bemerkenswert ist, dass die Verbindungen 14 und 15 bemerkenswerte IC50-Werte gegen diese Zelllinien aufweisen, was sie zu potenziellen Kandidaten für weitere Untersuchungen macht .
Fluoreszierende Biomarker
Pyrazolo[1,5-a]pyrimidine (PPs) haben sich aufgrund ihrer geringen Größe, effizienten Synthesewege und hervorragenden Photostabilität als attraktive Fluorophore herauskristallisiert. Jüngste Studien unterstreichen ihre Vielseitigkeit in biologischen Anwendungen. Beispielsweise dienen PPs als Lipidtropfen-Biomarker für Krebszellen (HeLa) und normale Zellen (L929), was ihr Potenzial in der fluoreszenzbasierten Bildgebung zeigt .
Hepatitis-C-Virus (HCV)-Hemmung
Einige Pyrazolo[1,5-a]pyrimidin-Derivate zeigen antivirale Eigenschaften. Bemerkenswert ist, dass bestimmte Verbindungen innerhalb dieser Klasse als HCV-Inhibitoren wirken und zu den laufenden Bemühungen zur Bekämpfung dieser Virusinfektion beitragen .
Kinase-Inhibitoren
Forscher haben Pyrazolo[1,5-a]pyrimidine als Kinase-Inhibitoren untersucht. Diese Verbindungen greifen in spezifische zelluläre Signalwege ein und machen sie zu wertvollen Werkzeugen für das Verständnis von Kinase-bedingten Krankheiten und die potenzielle Medikamentenentwicklung .
PET-Tumorbilderungsmittel
Im Bereich der molekularen Bildgebung wurden Pyrazolo[1,5-a]pyrimidine als Positronen-Emissions-Tomographie (PET)-Tracer für die Tumorbildgebung untersucht. Ihre Fähigkeit, sich selektiv in Tumorgewebe anzureichern, bietet eine nicht-invasive Möglichkeit, krebsartige Wucherungen zu visualisieren .
Alzheimer-Krankheitsforschung
Obwohl nicht umfassend untersucht, könnten Pyrazolo[1,5-a]pyrimidine in der Alzheimer-Forschung vielversprechend sein. Ihre potenziellen neuroprotektiven Wirkungen und Wechselwirkungen mit relevanten Zielen rechtfertigen weitere Untersuchungen .
Zusammenfassend lässt sich sagen, dass 3-Brom-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin vielseitige Anwendungen in verschiedenen wissenschaftlichen Bereichen zeigt, von der Krebsbehandlung bis hin zur molekularen Bildgebung. Seine einzigartigen strukturellen Merkmale machen es zu einem faszinierenden Molekül für weitere Untersuchungen und die potenzielle therapeutische Entwicklung. 🌟
Wirkmechanismus
Target of Action
The primary target of 3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key components necessary for cell proliferation . Molecular docking simulations have confirmed a good fit of the compound into the CDK2 active site, primarily through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by 3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine affects the cell cycle progression . Specifically, it can lead to an alteration in cell cycle progression and induce apoptosis within cells .
Pharmacokinetics
These properties help predict the observed antitumor activity .
Result of Action
The result of the action of 3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is a significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Action Environment
The action, efficacy, and stability of 3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For instance, electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors of similar compounds . These intensities remain low with electron-withdrawing groups (ewgs) .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is known to be a purine analogue . It has been found to have beneficial properties as antimetabolites in purine biochemical reactions . This compound interacts with various enzymes and proteins, potentially influencing their function and the overall biochemical reactions in which they are involved .
Cellular Effects
In cellular contexts, 3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine has been shown to have significant effects. It has been found to inhibit the growth of certain cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116 . This compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, 3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine exerts its effects through various mechanisms. It has been found to inhibit CDK2/cyclin A2, a key component for cell proliferation . Molecular docking simulation of this compound confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
It has been observed that most of the compounds showed superior cytotoxic activities against certain cell lines .
Metabolic Pathways
As a purine analogue, it may be involved in purine metabolism .
Eigenschaften
IUPAC Name |
3-bromo-2-methyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4/c1-8-11(13)12-15-7-4-10(17(12)16-8)9-2-5-14-6-3-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIAJOXSNFHIAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Br)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320149 | |
| Record name | 3-bromo-2-methyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818689 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860788-55-2 | |
| Record name | 3-bromo-2-methyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2453498.png)


![4-[5-(Furan-2-ylmethylsulfanyl)-2-nitrophenyl]morpholine](/img/structure/B2453505.png)

![1-methyl-6-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2453507.png)


![methyl 3-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2453512.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2453513.png)


![N-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]prop-2-enamide](/img/structure/B2453518.png)
![2-(butan-2-ylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2453520.png)
